molecular formula C16H17NO5 B1220352 Hydroxylunine CAS No. 25488-60-2

Hydroxylunine

Cat. No. B1220352
CAS RN: 25488-60-2
M. Wt: 303.31 g/mol
InChI Key: BMARQBOZFYXSII-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxylunine is a natural product found in Lunasia amara with data available.

Scientific Research Applications

Fluorescent Quantitative Analysis in Food Industry

Hydroxylamine, when used as a coumarin hydroxylamine fluorescent label, facilitates the quantitative analysis of furfural compounds in food products like milk powder. This application, involving a nitronization reaction and subsequent liquid chromatography-fluorescence detection, offers high selectivity, a wide linear range, and a low detection limit. This method is essential in the food industry and environmental detection due to the carcinogenic effects of accumulated furfural compounds in the human body (Lin et al., 2020).

Quantitative Determination Methods

A comprehensive survey of 66 studies highlights various methods for the quantitative determination of hydroxylamine and its salts. These include volumetric, electrochemical, and spectrophotometric methods. The study offers a comparison and evaluation of these techniques, which are critical in diverse scientific fields (Kolasa & Wardencki, 1974).

Analytical Applications in Chemical Analysis

Hydroxylamine derivatives have significant analytical applications, particularly in reaction with various metal ions. The versatility of these compounds, like N-benzoyl-N-phenylhydroxylamine, is discussed in their use for chemical analysis, highlighting separation factors for different elements and suggestions for further applications (Shendrikar, 1969).

Role in the Nitrogen Cycle

Hydroxylamine plays a crucial role in the nitrogen cycle, acting as a highly reactive and toxic inorganic compound used by microorganisms during nitrogen conversions. This study aims to deepen the understanding of hydroxylamine's role in the nitrogen cycle (Jofra, 2021).

Environmental and Pharmaceutical Analysis

Hydroxylamine, due to its potential harm to microorganisms, is analyzed in waste streams from pharmaceutical processes. A sensitive analytical method for detecting low levels of hydroxylamine in these streams is crucial to prevent interference with biological sewage plant performance (Fernando, Egwu, & Hussain, 2002).

Identification in Microbiological Studies

The hydroxylamine test is effective in differentiating Mycobacterium kansasii from other strains in microbiological studies. This biochemical test, particularly when combined with the photochromogen test, aids in the precise identification of microbial strains (Gruft & Osterhout, 1970).

properties

CAS RN

25488-60-2

Product Name

Hydroxylunine

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

(13S)-13-(2-hydroxypropan-2-yl)-16-methyl-3,5,14-trioxa-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),7,11(15)-tetraen-10-one

InChI

InChI=1S/C16H17NO5/c1-16(2,19)11-6-9-13(18)8-4-5-10-14(21-7-20-10)12(8)17(3)15(9)22-11/h4-5,11,19H,6-7H2,1-3H3/t11-/m0/s1

InChI Key

BMARQBOZFYXSII-NSHDSACASA-N

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)N(C3=C(C2=O)C=CC4=C3OCO4)C)O

SMILES

CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC4=C3OCO4)C)O

Canonical SMILES

CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC4=C3OCO4)C)O

synonyms

hydroxylunine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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